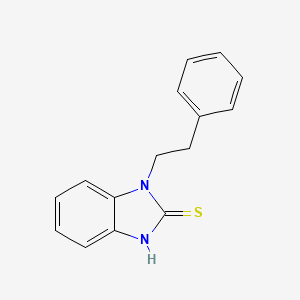

1-(2-phenylethyl)-1H-benzimidazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2-phenylethyl)-1H-benzimidazole-2-thiol” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is found in various natural compounds, including many drugs . The benzimidazole nucleus is present in a variety of drugs and biologically active compounds .

Synthesis Analysis

While specific synthesis methods for “1-(2-phenylethyl)-1H-benzimidazole-2-thiol” are not available, benzimidazole derivatives are generally synthesized by the reaction of o-phenylenediamine with carboxylic acids .

Applications De Recherche Scientifique

Green Chemistry Synthesis

An environmentally friendly synthesis method for benzimidazoline-2-thiones, including 1-(2-phenylethyl)-1H-benzimidazole-2-thiol, involves cyclization of certain diamines with tetramethylthiuram disulfide (TMTD) in water. This method is metal/ligand-free and provides excellent yields, demonstrating its potential for synthesizing biologically active compounds (Liu et al., 2017).

Catalysis in Organic Synthesis

Complexes of (η5-Cp*)Ir(iii) with 1-benzyl-3-phenylthio/selenomethyl-1,3-dihydrobenzoimidazole-2-thione/selenone have been synthesized. These complexes are useful as catalysts for oxidation and benzimidazole synthesis, facilitating the formation of 1,2-disubstituted benzimidazole with excellent yields (Sharma et al., 2017).

Fluorescent Probes in Bioimaging

Benzimidazole derivatives, including 1-(2-phenylethyl)-1H-benzimidazole-2-thiol, have applications in fluorescent probes for bioimaging. These compounds exhibit selective detection capabilities, as shown in studies involving thiol detection in living cells (Zhao et al., 2017).

Antibacterial and Antifungal Activities

Some novel 2-phenethyl-1H-benzimidazole derivatives have demonstrated promising antibacterial, antifungal, and anti-inflammatory activities in various studies. These derivatives have been synthesized through efficient methods and have shown significant efficacy against specific bacteria and fungi strains (Shastri & Jadhav, 2019).

Anticancer Properties

Benzimidazole derivatives, including 1-(2-phenylethyl)-1H-benzimidazole-2-thiol, have been explored for their potential anticancer properties. These compounds have shown notable cytotoxic activity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Yurttaş et al., 2020).

Corrosion Inhibition

Benzimidazole derivatives are effective as corrosion inhibitors for metals in acidic environments. Their efficacy has been demonstrated in studies involving mild steel, where they significantly reduce corrosion rates (Yadav et al., 2013).

Propriétés

IUPAC Name |

3-(2-phenylethyl)-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c18-15-16-13-8-4-5-9-14(13)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCRTYXGUIEZPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-phenylethyl)-1H-benzimidazole-2-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2833245.png)

![2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2833248.png)

![3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2833252.png)

![5-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile](/img/structure/B2833255.png)

![2-[3-(2-Nitro-1-propenyl)phenoxy]pyrimidine](/img/structure/B2833256.png)

![tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate](/img/structure/B2833257.png)

![Ethyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)